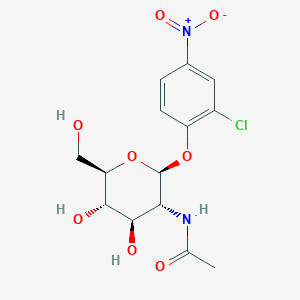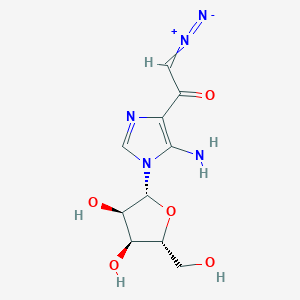
cis-1-(3-(3,4-Dimethoxyphenyl)propyl)-2,6-dimethyl-4-(2-pyridyl)piperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cis-1-(3-(3,4-Dimethoxyphenyl)propyl)-2,6-dimethyl-4-(2-pyridyl)piperazine hydrochloride is a compound that has been extensively studied for its potential use in scientific research. It is a member of the piperazine family of compounds and has been shown to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of cis-1-(3-(3,4-Dimethoxyphenyl)propyl)-2,6-dimethyl-4-(2-pyridyl)piperazine hydrochloride is complex and not fully understood. However, it is thought to act by binding to certain receptors in the brain and modulating the activity of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
Cis-1-(3-(3,4-Dimethoxyphenyl)propyl)-2,6-dimethyl-4-(2-pyridyl)piperazine hydrochloride has a range of biochemical and physiological effects. As mentioned above, it can increase levels of serotonin and dopamine in the brain, which can have a positive effect on mood. It has also been shown to have analgesic properties, meaning it can reduce pain perception.
実験室実験の利点と制限
One advantage of using cis-1-(3-(3,4-Dimethoxyphenyl)propyl)-2,6-dimethyl-4-(2-pyridyl)piperazine hydrochloride in lab experiments is its selectivity for certain receptors in the brain. This can make it a useful tool for studying the structure and function of these receptors. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
将来の方向性
There are a number of future directions for research on cis-1-(3-(3,4-Dimethoxyphenyl)propyl)-2,6-dimethyl-4-(2-pyridyl)piperazine hydrochloride. One area of interest is its potential use as a treatment for depression and anxiety. Further studies are needed to determine its safety and efficacy in humans.
Another area of interest is its potential use as a tool for studying the sigma-1 receptor and other receptors in the brain. More research is needed to fully understand its mechanism of action and how it interacts with these receptors.
In conclusion, cis-1-(3-(3,4-Dimethoxyphenyl)propyl)-2,6-dimethyl-4-(2-pyridyl)piperazine hydrochloride is a compound with a range of potential applications in scientific research. Its selectivity for certain receptors in the brain and its ability to modulate neurotransmitter activity make it a useful tool for studying the structure and function of these receptors. Further research is needed to fully understand its potential as a treatment for depression and anxiety and to explore other potential applications for this compound.
合成法
Cis-1-(3-(3,4-Dimethoxyphenyl)propyl)-2,6-dimethyl-4-(2-pyridyl)piperazine hydrochloride can be synthesized using a variety of methods. One common method involves the reaction of 3-(3,4-dimethoxyphenyl)propylamine with 2,6-dimethylpiperazine in the presence of hydrochloric acid. The resulting compound can then be purified using standard chromatography techniques.
科学的研究の応用
Cis-1-(3-(3,4-Dimethoxyphenyl)propyl)-2,6-dimethyl-4-(2-pyridyl)piperazine hydrochloride has been used in a variety of scientific research applications. One area of research involves its potential use as a treatment for depression and anxiety. Studies have shown that this compound can increase levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in regulating mood.
Another area of research involves the use of this compound as a tool for studying the structure and function of certain receptors in the brain. For example, it has been shown to bind to the sigma-1 receptor, which is involved in a range of physiological processes including pain perception, memory, and mood regulation.
特性
CAS番号 |
102233-08-9 |
|---|---|
製品名 |
cis-1-(3-(3,4-Dimethoxyphenyl)propyl)-2,6-dimethyl-4-(2-pyridyl)piperazine hydrochloride |
分子式 |
C22H32ClN3O2 |
分子量 |
406 g/mol |
IUPAC名 |
(2S,6R)-1-[3-(3,4-dimethoxyphenyl)propyl]-2,6-dimethyl-4-pyridin-2-ylpiperazine;hydrochloride |
InChI |
InChI=1S/C22H31N3O2.ClH/c1-17-15-24(22-9-5-6-12-23-22)16-18(2)25(17)13-7-8-19-10-11-20(26-3)21(14-19)27-4;/h5-6,9-12,14,17-18H,7-8,13,15-16H2,1-4H3;1H/t17-,18+; |
InChIキー |
AWEBZXREFABPKG-GNXQHMNLSA-N |
異性体SMILES |
C[C@@H]1CN(C[C@@H](N1CCCC2=CC(=C(C=C2)OC)OC)C)C3=CC=CC=N3.Cl |
SMILES |
CC1CN(CC(N1CCCC2=CC(=C(C=C2)OC)OC)C)C3=CC=CC=N3.Cl |
正規SMILES |
CC1CN(CC(N1CCCC2=CC(=C(C=C2)OC)OC)C)C3=CC=CC=N3.Cl |
同義語 |
1-[3-(3,4-dimethoxyphenyl)propyl]-2,6-dimethyl-4-pyridin-2-yl-piperazi ne hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![L-Alanine, N-[N-[N-[N-(1-oxodecyl)glycyl]-L-tryptophyl]-L-alanyl]-, methyl ester](/img/structure/B216720.png)
![[(2R,3R,4R,5R,6R)-6-[[(7R,10R,12S,13R,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B216739.png)
![[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B216748.png)
![2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol](/img/structure/B216751.png)

![Ethyl-[3-[4-[ethyl(dimethyl)azaniumyl]butyl-(2-hydroxyhexadecyl)-methylazaniumyl]propyl]-dimethylazanium;ethyl sulfate](/img/structure/B216764.png)

![(7,8,9,12,13,14,28,29,30,33,34,35-Dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl) 2-[[12-(11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl)-3,4,11,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-5-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B216782.png)




